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Compound of Interest

Compound Name: 4-Ethoxy-3-iodobenzaldehyde
CAS No.: 184033-45-2
Cat. No.: B1598658
Get Quote
. J

CAS Registry Number: 184033-45-2 Molecular Formula: CoHslO2 Molecular Weight: 276.07
g/mol

Executive Summary

This technical guide details the synthesis of 4-Ethoxy-3-iodobenzaldehyde, a critical
intermediate in medicinal chemistry often employed in Suzuki-Miyaura cross-coupling reactions
to generate biaryl scaffolds.

We present two distinct synthetic pathways tailored to specific operational scales:

* Method A ( Rapid/Lab-Scale ): A direct electrophilic aromatic substitution using hypervalent
iodine (PIDA), offering high yields (>90%) and operational simplicity for gram-scale needs.

* Method B (Robust/Process-Scale): A stepwise alkylation route starting from 4-
hydroxybenzaldehyde. This method utilizes commodity reagents, avoiding expensive
oxidants, and is superior for multi-kilogram production.
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Retrosynthetic Analysis

The strategic disconnection of 4-Ethoxy-3-iodobenzaldehyde reveals two primary vectors: the
formation of the Carbon-lodine bond or the formation of the Oxygen-Carbon (ethyl) bond.
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Figure 1: Retrosynthetic tree illustrating the two primary access routes.

Method A: Direct lodination (Hypervalent lodine)

Best For: Rapid library generation, gram-scale synthesis, high-throughput medicinal chemistry.
Mechanism: Electrophilic aromatic substitution mediated by in situ generation of an electrophilic
iodine species using Phenyliodine(lll) diacetate (PIDA).

Reaction Scheme
4-Ethoxybenzaldehyde + |2 + PIDA - 4-Ethoxy-3-iodobenzaldehyde + Phl + AcOH

Protocol

Reagents:

e 4-Ethoxybenzaldehyde (1.0 equiv)
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e lodine (I2) (1.0 equiv)[1]

o (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)
e Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:

e Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar,
dissolve 4-ethoxybenzaldehyde (1.0 g, 6.66 mmol) in anhydrous DCM (15 mL).

» Addition: Add lodine (1.69 g, 6.66 mmol) followed by PIDA (3.22 g, 9.99 mmol) in a single
portion.

o Reaction: Seal the vessel and stir at 60°C (reflux) for 3 hours. Monitor conversion by TLC
(Hexane:EtOAc 4:1) or LC-MS. The starting material should be fully consumed.

» Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing
saturated aqueous Naz=S20s3 (Sodium thiosulfate) to quench excess iodine (color changes
from violet/brown to pale yellow).

o Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic phases.[1][2]

[3]

o Workup: Wash combined organics with brine, dry over anhydrous NazSOu4, filter, and
concentrate in vacuo.

 Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent:
Petroleum Ether/Ethyl Acetate 15:1).

Expected Yield: 90-95% Physical State: White solid Melting Point: 78-81°C[1]

Method B: Stepwise Alkylation (Process Route)

Best For: Scale-up (>100g), cost-sensitive production, avoiding heavy metal waste or
expensive oxidants.

Workflow Diagram
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Figure 2: Process flow for the stepwise synthesis.

Step 1: Synthesis of 3-lodo-4-hydroxybenzaldehyde

Note: This intermediate is commercially available but can be synthesized cheaply.
o Dissolve 4-hydroxybenzaldehyde in agueous NaOH.
e Add lodine (I2) / KI solution dropwise at 0-5°C.

 Acidify with HCI to precipitate the product. Recrystallize from ethanol/water.

Step 2: O-Alkylation (Detailed Protocol)

Reagents:

3-lodo-4-hydroxybenzaldehyde (1.0 equiv)

Ethyl lodide (Etl) or Ethyl Bromide (EtBr) (1.2 equiv)

Potassium Carbonate (K2COs) (2.0 equiv, anhydrous)

DMF (Dimethylformamide) or Acetone

Procedure:

e Solvation: Dissolve 3-iodo-4-hydroxybenzaldehyde (10.0 g, 40.3 mmol) in DMF (50 mL).

o Deprotonation: Add K2COs (11.1 g, 80.6 mmol). Stir at room temperature for 15 minutes to
generate the phenoxide anion.

o Alkylation: Add Ethyl lodide (7.54 g, 3.9 mL, 48.4 mmol) dropwise via syringe.
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o Note: If using Ethyl Bromide, mild heating (40-50°C) may be required due to lower
reactivity.

o Reaction: Stir at room temperature for 4—6 hours. Monitor by TLC.[1]

o Workup: Pour the reaction mixture into ice-water (300 mL). The product typically precipitates
as a solid.

« |solation: Filter the solid. Wash the filter cake copiously with water to remove DMF and
inorganic salts.

o Drying/Purification: Dry the solid in a vacuum oven at 40°C. If necessary, recrystallize from
Ethanol/Hexane.

Expected Yield: 85-92%

Analytical Characterization

The following data confirms the structure of 4-Ethoxy-3-iodobenzaldehyde.
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Observed Value /

Technique Parameter .
Assignment
1H NMR Aldehyde 6 9.81 (s, 1H, CHO)
(400 MHz, CDCls) Aromatic 0 8.30 (d, J=2.0 Hz, 1H, H-2)
, 6 7.83 (dd, J=8.5, 2.1 Hz, 1H,
Aromatic
H-6)
Aromatic 0 6.88 (d, J=8.5 Hz, 1H, H-5)
0 4.20 (q, J=7.0 Hz, 2H, O-
Ethoxy (CH2)
CH2-CH5)
0 1.54 (t, J=7.0 Hz, 3H, O-
Ethoxy (CHs3)
CH2-CH?5)
13C NMR Carbonyl 6 189.5 (C=0)
(101 MHz, CDCIs) Aromatic C-O 0 162.3
Aromatic C-H 0141.2,132.0, 111.3
C-l 0 87.0 (Carbon bearing lodine)
Aliphatic 0 65.4 (-OCHz2-), 14.5 (-CHs)
MS (ESI) [M+H]*+ Calc: 276.97; Found: 276.97

Safety & Handling

lodine (I2): Corrosive and causes severe burns. Sublimes easily; handle in a fume hood.

Ethyl lodide/Bromide: Alkylating agents.[4] Suspected carcinogens and respiratory irritants.
Use distinct waste streams for halogenated organics.

PIDA: Strong oxidizer.[5] Store away from reducing agents.

Waste Disposal: Aqueous thiosulfate waste (from quenching) must be checked for pH before
disposal. lodine-contaminated silica gel should be treated as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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